Oleic Acid Alkyne

Vue d'ensemble

Description

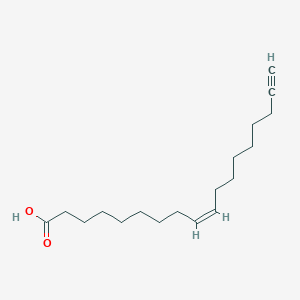

L’acide oléique alcyne est un dérivé de l’acide oléique, caractérisé par la présence d’un groupe alcyne terminal. Ce composé est un liquide incolore à jaune pâle à température ambiante et est soluble dans des solvants organiques tels que l’éthanol et le diméthylsulfoxyde . Le groupe alcyne terminal en fait un composé précieux pour diverses réactions chimiques, en particulier en chimie « click » .

Mécanisme D'action

Le groupe alcyne terminal de l’acide oléique alcyne lui permet de participer à des réactions de chimie « click », formant des liaisons triazoles stables avec des azotures. Ce mécanisme est largement utilisé pour marquer les molécules avec des étiquettes fluorescentes ou biotinylées, facilitant l’étude de leur métabolisme et de leur activité biologique . Le composé peut également être hydroxylé par un système microsomal dépendant du cytochrome P-450, ce qui élargit encore son utilité en recherche biochimique .

Composés similaires :

- Acide linoléique alcyne

- Acide stéarique alcyne

- Acide palmitique alcyne

Comparaison : L’acide oléique alcyne est unique en raison de sa nature monoinsaturée, ce qui offre un équilibre entre réactivité et stabilité. En revanche, l’acide linoléique alcyne, étant polyinsaturé, est plus réactif mais moins stable. L’acide stéarique alcyne et l’acide palmitique alcyne, étant saturés, sont plus stables mais moins réactifs que l’acide oléique alcyne .

Analyse Biochimique

Biochemical Properties

Oleic Acid Alkyne participates in various biochemical reactions. The terminal alkyne group can be used in click chemistry linking reactions, tagging oleic acid with fluorescent or biotinylated labels for analysis of its metabolism and biological activity . It interacts with several enzymes, proteins, and other biomolecules, playing a vital role in the biosynthesis of alkyne-containing natural products .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce lipid droplet formation in bovine satellite cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is involved in the biosynthetic enzymes and pathways for alkyne formation . Furthermore, it participates in the regulation of molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the addition of oleic acid results in the formation of lipid droplets in bovine satellite cells, and the triglyceride content shows a dose-dependent relationship with the concentration of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oleic acid-containing semisolid dosage forms have shown in vivo anti-inflammatory effect via glucocorticoid receptor in a UVB radiation-induced skin inflammation model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It upregulates the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The terminal alkyne group can be used in click chemistry linking reactions, which allows for the tagging of oleic acid with fluorescent or biotinylated labels for analysis of its transport and distribution .

Subcellular Localization

Current studies involve the use of alkyne fatty acids and click chemistry to label lipoproteins in bacterial cells , which could provide insights into the subcellular localization of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide oléique alcyne peut être synthétisé par modification de l’acide oléiqueCeci peut être réalisé par une série de réactions chimiques, notamment l’halogénation suivie de réactions d’élimination .

Méthodes de production industrielle : En milieu industriel, la production d’acide oléique alcyne implique souvent l’utilisation de procédés catalytiques avancés pour garantir un rendement et une pureté élevés. Le processus commence généralement par l’halogénation de l’acide oléique pour former un intermédiaire dihaloalcane, qui est ensuite soumis à une réaction de double élimination pour introduire le groupe alcyne .

Analyse Des Réactions Chimiques

Types de réactions : L’acide oléique alcyne subit diverses réactions chimiques, notamment :

Oxydation : Le groupe alcyne peut être oxydé pour former des acides carboxyliques.

Réduction : L’alcyne peut être réduit pour former des alcènes ou des alcanes.

Substitution : Le groupe alcyne terminal peut participer à des réactions de substitution nucléophile

Réactifs et conditions courants :

Oxydation : Le permanganate de potassium ou l’ozone peuvent être utilisés comme agents oxydants.

Réduction : L’hydrogène gazeux avec un catalyseur au palladium ou le sodium dans l’ammoniac liquide peuvent être utilisés pour la réduction.

Substitution : L’amidure de sodium dans l’ammoniac liquide est couramment utilisé pour la substitution nucléophile

Principaux produits :

Oxydation : Acides carboxyliques.

Réduction : Alcènes ou alcanes.

Substitution : Divers alcynes substitués

4. Applications de la recherche scientifique

L’acide oléique alcyne a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé en chimie « click » pour la synthèse de molécules complexes.

Biologie : Utilisé dans l’étude du métabolisme des lipides et des voies de signalisation.

Médecine : Utilisé dans la découverte et le développement de médicaments, en particulier dans la création de bioconjugués.

Industrie : Utilisé dans la production de matériaux avancés et comme précurseur pour diverses synthèses chimiques

Applications De Recherche Scientifique

Oleic Acid Alkyne has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Biology: Utilized in the study of lipid metabolism and signaling pathways.

Medicine: Employed in drug discovery and development, particularly in the creation of bioconjugates.

Industry: Used in the production of advanced materials and as a precursor for various chemical syntheses

Comparaison Avec Des Composés Similaires

- Linoleic Acid Alkyne

- Stearic Acid Alkyne

- Palmitic Acid Alkyne

Comparison: this compound is unique due to its monounsaturated nature, which provides a balance between reactivity and stability. In contrast, Linthis compound, being polyunsaturated, is more reactive but less stable. Stearic Acid Alkyne and Palmitic Acid Alkyne, being saturated, are more stable but less reactive compared to this compound .

Propriétés

IUPAC Name |

(Z)-octadec-9-en-17-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWNXWGQBCLLBN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

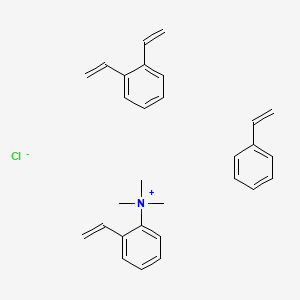

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)

![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)

![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)

![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)

![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)

![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)